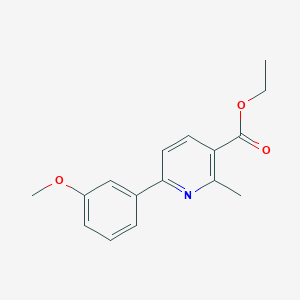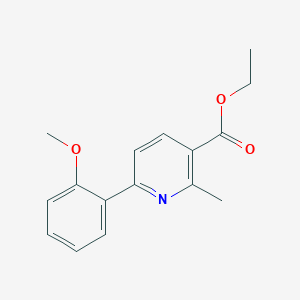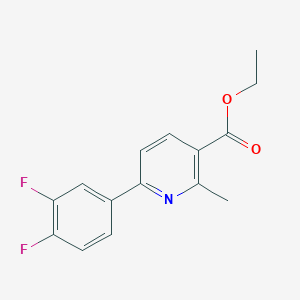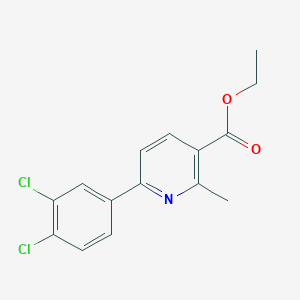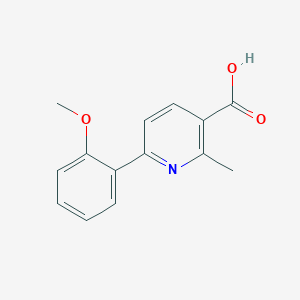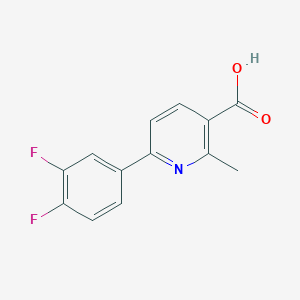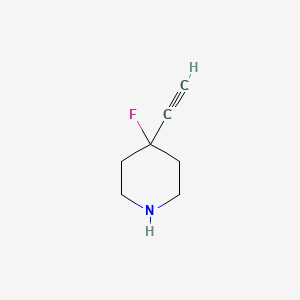
2-Methyl-6-(2,4-difluorophenyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(2,4-difluorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of a methyl group at the 2-position and a 2,4-difluorophenyl group at the 6-position of the nicotinic acid structure. Nicotinic acids are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated nicotinic acid under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
2-Methyl-6-(2,4-difluorophenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield 2-carboxy-6-(2,4-difluorophenyl)nicotinic acid, while reduction of the carboxylic acid group can produce 2-methyl-6-(2,4-difluorophenyl)nicotinyl alcohol.
科学研究应用
2-Methyl-6-(2,4-difluorophenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of nicotinic acid derivatives with biological targets.
Medicine: This compound has potential therapeutic applications due to its structural similarity to other bioactive nicotinic acid derivatives.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The presence of the 2,4-difluorophenyl group can enhance its binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
2-Methyl-6-phenylpyridine: Lacks the fluorine atoms, which may result in different biological activity.
2-Methyl-6-(2,4-dichlorophenyl)nicotinic acid: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
2-Methyl-6-(2,4-difluorophenyl)pyridine: Similar structure but lacks the carboxylic acid group, leading to different chemical properties.
Uniqueness
The presence of both the 2,4-difluorophenyl group and the carboxylic acid group in 2-Methyl-6-(2,4-difluorophenyl)nicotinic acid makes it unique. The fluorine atoms can influence the compound’s electronic properties and reactivity, while the carboxylic acid group provides a site for further functionalization.
属性
IUPAC Name |
6-(2,4-difluorophenyl)-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-7-9(13(17)18)4-5-12(16-7)10-3-2-8(14)6-11(10)15/h2-6H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPHXMZNKZZETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(C=C(C=C2)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
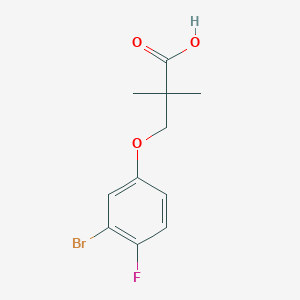
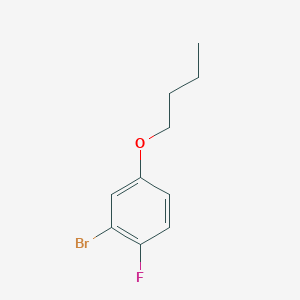

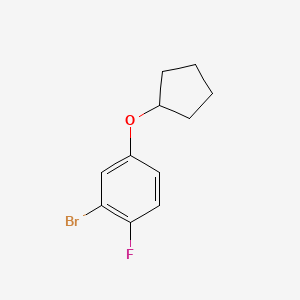
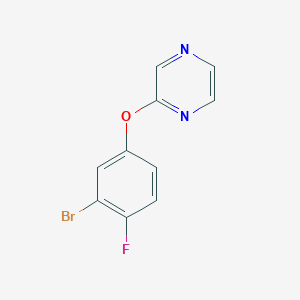
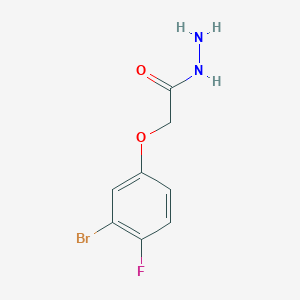
![3-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B7974824.png)
